molecular formula C6H8N4O3S B7962037 METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE CAS No. 211495-72-6

METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE

Cat. No.: B7962037
CAS No.: 211495-72-6
M. Wt: 216.22 g/mol
InChI Key: YHCLNDXKKGNMBF-YCRREMRBSA-N
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Description

METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE is a methyl ester derivative of the parent acid, 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (CAS: 72217-12-0) . The compound features a 1,2,4-thiadiazole ring substituted with an amino group at position 5 and a methoxyimino-acetate ester group.

Properties

IUPAC Name

methyl (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3S/c1-12-5(11)3(9-13-2)4-8-6(7)14-10-4/h1-2H3,(H2,7,8,10)/b9-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCLNDXKKGNMBF-YCRREMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171387
Record name Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-72-6
Record name Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211495-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Ethoxycarbonylamino-Protected Intermediates

A widely reported method involves the hydrolysis of ethyl 2-(5-ethoxycarbonylamino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetate under alkaline conditions. In Example 14 of , the ethoxycarbonyl-protected precursor (19.6 mg, 7.15×10⁻² mmol) was treated with 1N NaOH (286 μL) at 100°C for 4 hours. Acidification with 6N HCl to pH 1 precipitated the target compound, which was extracted with ethyl acetate and dried over sodium sulfate. This method yielded 74.7% pure product with a melting point of 179–181°C, as confirmed by NMR (δ 3.90 ppm for CH₃, 8.20 ppm for NH₂) .

Key advantages of this route include the use of inexpensive reagents and straightforward isolation. However, prolonged heating at high temperatures may promote racemization, necessitating strict control of reaction time and temperature.

Formamido Intermediate Hydrolysis

Patent IE902556A1 outlines a two-step synthesis starting with formamido-protected intermediates. In Example 2, 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetonitrile (2.11 g) was suspended in 2N NaOH (30 mL) and stirred at 65°C for 1.2 hours. Neutralization with 6N HCl to pH 0.8 facilitated extraction into ethyl acetate, yielding 772 mg of the target acid after washing and crystallization . While this method achieves high purity, the need for formamido protection adds synthetic steps, increasing complexity and cost.

Acetamido Intermediate Hydrolysis

A higher-purity route is described in Example 4 of EP0795551A1 , where 2-methoxyimino-2-(5-acetamido-1,2,4-thiadiazol-3-yl)acetonitrile (4.51 g) was hydrolyzed in 2N NaOH (60 mL) at 65°C for 5 hours. Acidification to pH 0.8 and extraction yielded 2.69 g of product with 99.14% purity, as verified by IR (3450 cm⁻¹ for NH₂) and NMR (δ 3.94 ppm for CH₃) . This method’s robustness stems from the stability of the acetamido group under basic conditions, though it requires meticulous pH control during extraction.

Cyclization of Amidoxime Precursors

EP0795551A1 also details a cyclization strategy using O-arylsulfonyl- or O-alkylsulfonyl-substituted amidoximes with MSCN (where M = Na, K, or NH₄⁺). For instance, syn-amidoxime derivatives cyclize in polar aprotic solvents (e.g., DMF) at 60–80°C to form the thiadiazole ring. Subsequent methoxyimination and esterification yield the target compound. While this method avoids hazardous reagents, the geometric isomerism of amidoxime precursors necessitates chiral resolution steps, complicating scale-up.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters of the reviewed methods:

Method Starting Material Conditions Yield Purity Reference
Ethoxycarbonyl hydrolysisEthyl 2-(5-ethoxycarbonylamino-thiadiazolyl)acetate1N NaOH, 100°C, 4h74.7%>95%
Formamido hydrolysis2-Formamido-thiadiazolyl acetonitrile2N NaOH, 65°C, 1.2h73%98%
Acetamido hydrolysis2-Acetamido-thiadiazolyl acetonitrile2N NaOH, 65°C, 5h60%99.14%
Amidoxime cyclizationO-Sulfonyl amidoxime + MSCNDMF, 80°C, 3h68%97%

Optimization Strategies and Industrial Considerations

Industrial production prioritizes the acetamido hydrolysis route due to its exceptional purity and scalability. Key optimizations include:

  • Catalyst Use : Substituting aqueous NaOH with KOH in methanol increases reaction rates by 20% .

  • Solvent Selection : Ethyl acetate outperforms dichloromethane in extraction efficiency, reducing organic solvent waste .

  • Temperature Control : Maintaining hydrolysis temperatures below 70°C minimizes byproduct formation .

Chemical Reactions Analysis

Types of Reactions: METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, the oxidation of the thiadiazole ring may require strong oxidizing agents, while reduction reactions may involve the use of hydrogen gas or metal hydrides.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetate serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for researchers aiming to develop new compounds with specific properties.

Biology

Thiadiazole derivatives like this compound are often investigated for their biological activities. Research indicates potential antimicrobial , anticancer , and anti-inflammatory properties. For instance:

  • Antimicrobial Activity: Studies have shown that thiadiazole derivatives exhibit significant antibacterial effects against resistant strains of bacteria. For example, a study highlighted the efficacy of related compounds against various bacterial pathogens .
  • Anticancer Properties: Research on similar thiadiazole derivatives suggests they may inhibit cancer cell proliferation effectively. A study published in Frontiers in Chemistry indicated that certain derivatives could significantly reduce cancer cell viability .

Medicine

In medicinal chemistry, compounds with thiadiazole moieties are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators. The specific interactions of this compound with molecular targets could lead to novel treatments for various diseases.

Case Study: Anticancer Research
A comprehensive study on 1,3,4-thiadiazole derivatives demonstrated their potential as anticancer agents. The results indicated that these compounds could inhibit key pathways involved in cancer progression .

Industrial Applications

In industry, this compound can be utilized in the development of agrochemicals and new materials due to its diverse chemical properties. Its ability to undergo various chemical reactions makes it suitable for applications in material science and agricultural chemistry.

Summary Table of Biological Activities

Activity Description
AntimicrobialSignificant activity against resistant bacterial strains
AnticancerPotential to inhibit cancer cell proliferation
Anti-inflammatoryDemonstrated effects in reducing inflammation

Mechanism of Action

The mechanism of action of METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(Methoxyimino)acetate Derivatives

A series of structurally related compounds with the (methoxyimino)acetate scaffold are documented (), differing in substituents and functional groups:

Compound ID Substituents/Modifications Key Properties/Applications Reference
490-M16 2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid Carboxylic acid group enhances acidity; potential solubility differences
490-M24 (4E)-4-(methoxyimino)-1,4-dihydro-3H-2-benzopyran-3-one Benzopyranone ring may influence UV stability and lipophilicity
490-M27 (2E)-{2-[(2-formylphenoxy)methyl]phenyl}(methoxyimino)acetic acid Aldehyde group introduces reactivity for further derivatization
Target Compound Methyl ester of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid Ester group likely improves bioavailability vs. parent acid

Key Insights :

  • The 5-amino-1,2,4-thiadiazole moiety distinguishes it from phenoxy-substituted analogs (e.g., 490-M27), which may alter electronic properties and biological activity.

Thioester Analogs

and describe a structurally analogous thioester compound:

  • S-2-BENZOTHIAZOLYL (Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-METHOXYIMINO THIOACETATE (CAS: 104797-47-9) Molecular Formula: C12H9N5O2S3 Key Differences: Replacement of the methyl ester with a benzothiazolyl thioester group. Properties: Higher molecular weight (351.43 g/mol), density 1.7 g/cm³, and boiling point 565.2°C .

Comparison :

  • Stability : Thioesters are generally more hydrolytically stable than oxyesters, which may affect metabolic pathways in biological systems .
  • Applications : The benzothiazolyl group in the thioester analog is associated with antimicrobial activity, as seen in cephalosporin derivatives .

Triazole and Triazine-Based Compounds

Compound Class Example (CAS/Use) Structural Features Applications Reference
Triazoles Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetates Triazole core with thioether linkages Synthetic intermediates
Sulfonylurea Herbicides Metsulfuron methyl ester (CAS: 74223-64-6) Triazine core with sulfonylurea groups Herbicidal activity

Key Insights :

  • The target compound’s 1,2,4-thiadiazole ring offers distinct electronic and steric properties compared to triazoles or triazines, impacting binding affinities in biological targets .

Physicochemical Properties and Data

Property Target Compound (Methyl Ester) Parent Acid (CAS: 72217-12-0) Thioester Analog (CAS: 104797-47-9)
Molecular Formula C7H9N3O3S2 (estimated) C5H5N3O3S2 C12H9N5O2S3
Molecular Weight ~247.3 g/mol 219.2 g/mol 351.43 g/mol
Melting Point Not reported Not reported 143–145°C
Solubility Likely moderate (ester group) Higher (carboxylic acid) Low (thioester, benzothiazolyl)

Biological Activity

Methyl(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetate is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H8N4O3S
  • Molecular Weight : 216.22 g/mol
  • CAS Number : 75028-24-9

The structure of this compound features a thiadiazole ring, which contributes to its biological activities through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors modulating their activity and triggering specific cellular responses.
  • Pathway Modulation : The compound may affect various biochemical pathways, leading to changes in cellular functions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against a range of bacteria and fungi. For instance:

  • Antibacterial Properties : A study found that derivatives of thiadiazole showed inhibitory effects against Staphylococcus epidermidis and Streptococcus haemolyticus, suggesting potential applications in treating infections caused by these pathogens .
  • Antifungal Activity : Some derivatives demonstrated antifungal properties against various strains, including Candida albicans and Aspergillus niger .

Antiviral and Anticancer Activities

Research has also highlighted the potential antiviral and anticancer activities of thiadiazole derivatives:

  • Antiviral Effects : Compounds similar to this compound have shown efficacy in inhibiting viral replication in vitro, particularly against hepatitis C virus (HCV) .
  • Cytotoxicity Against Cancer Cells : Studies indicate that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against colon cancer (HT-29) and breast cancer (MCF-7) cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a 5-amino group exhibited enhanced antibacterial activity compared to their counterparts without this substitution. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of thiadiazole derivatives. The findings revealed that specific substitutions on the thiadiazole ring significantly increased cytotoxicity against cancer cell lines. The most potent derivative demonstrated an IC50 value of 9 nM against HT-29 cells .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/Effectiveness
AntibacterialStaphylococcus epidermidisInhibition observed
Streptococcus haemolyticusInhibition observed
AntifungalCandida albicansModerate inhibition
Aspergillus nigerSignificant inhibition
AntiviralHepatitis C Virus>95% inhibition
AnticancerHT-29 Colon Cancer CellsIC50 = 9 nM
MCF-7 Breast Cancer CellsIC50 = 17 nM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-amino-1,2,4-thiadiazole derivatives and methoxyimino acetate precursors. Key variables include temperature (reflux conditions), solvent choice (e.g., acetic acid), and stoichiometric ratios. For example, highlights an optimized method using 2-aminothiadiazole derivatives with 3-formyl-indole carboxylates under reflux (80–100°C) to achieve yields >75%. Impurities like unreacted starting materials or byproducts (e.g., dimeric forms) are minimized by controlling reaction time (<5 hours) and using excess carboxylic acid derivatives .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of IR spectrophotometry (to confirm functional groups like C=O and N–H stretches), elemental analysis (to verify stoichiometry), and chromatographic methods (HPLC or TLC for purity assessment) is recommended. and emphasize the use of IR and HPLC for validating the structure and detecting impurities at concentrations <1% .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis tests. suggests that the compound is prone to hydrolysis in acidic conditions (pH <3), forming 5-amino-1,2,4-thiadiazole fragments. Neutral or alkaline conditions (pH 7–9) enhance stability, with degradation rates <5% over 30 days .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing thiadiazole ring and methoxyimino group activate the acetate moiety for nucleophilic attack. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate proposed mechanisms. notes that substituents on the thiadiazole ring (e.g., amino groups) significantly influence reactivity by altering electron density .

Q. How can computational models predict degradation pathways under oxidative stress?

  • Methodological Answer : Density Functional Theory (DFT) simulations can identify vulnerable bonds (e.g., C–N in the thiadiazole ring) and predict radical-mediated degradation. Coupled with LC-MS/MS, these models help trace oxidative byproducts like sulfoxides or ring-opened derivatives. highlights AI-driven tools (e.g., COMSOL Multiphysics) for simulating oxidative stability under varying O₂ concentrations .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). A meta-analysis framework () should standardize data by normalizing activity values to control experiments and applying statistical tools (e.g., ANOVA for inter-study variability). emphasizes aligning conflicting results with a unified theoretical framework, such as structure-activity relationship (SAR) models .

Q. How to design multi-factorial experiments to optimize synthesis?

  • Methodological Answer : Use factorial design ( ) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could evaluate interactions between reflux time (3–5 hours), acetic acid concentration (1–2 equiv), and sodium acetate (2–4 equiv). suggests integrating AI for real-time optimization, adjusting parameters based on intermediate HPLC purity data .

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